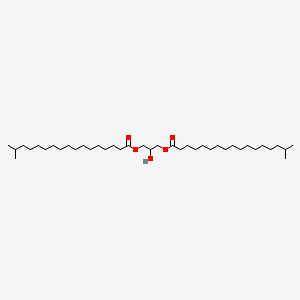

Glyceryl 1,3-isodistearate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

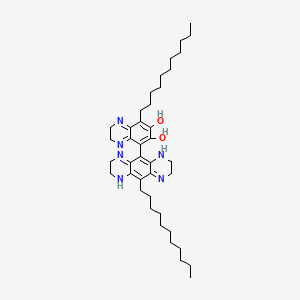

Glyceryl-1,3-Isodistearat ist eine chemische Verbindung mit der Summenformel C39H76O5 . Es handelt sich um eine Art Glycerid, genauer gesagt um einen Diester aus Glycerin und Isostearinsäure. Diese Verbindung ist bekannt für ihre Verwendung in verschiedenen industriellen und kosmetischen Anwendungen aufgrund ihrer weichmachenden und stabilisierenden Eigenschaften .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Glyceryl-1,3-Isodistearat wird durch Veresterung von Glycerin mit Isostearinsäure synthetisiert. Die Reaktion beinhaltet typischerweise das Erhitzen von Glycerin und Isostearinsäure in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Esterbindungen zu verhindern .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Glyceryl-1,3-Isodistearat großtechnische Veresterungsprozesse. Die Reaktanten werden in großen Reaktoren gemischt, und die Reaktion wird bei erhöhten Temperaturen (typischerweise etwa 200-250 °C) unter vermindertem Druck durchgeführt, um die Reaktion bis zur Vollständigkeit zu treiben. Das Produkt wird dann durch Destillation oder andere Trennverfahren gereinigt, um alle nicht umgesetzten Ausgangsmaterialien und Nebenprodukte zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glyceryl-1,3-Isodistearat unterliegt hauptsächlich Hydrolyse- und Umesterungsreaktionen. Die Hydrolyse beinhaltet den Abbau der Esterbindungen in Gegenwart von Wasser, wobei Glycerin und Isostearinsäure entstehen. Die Umesterung beinhaltet den Austausch der Estergruppen mit anderen Alkoholen oder Säuren, wodurch neue Esterverbindungen entstehen .

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser, saure oder basische Katalysatoren (z. B. Salzsäure, Natriumhydroxid)

Umesterung: Alkohole (z. B. Methanol, Ethanol), Katalysatoren (z. B. Natriummethoxid, Schwefelsäure)

Wichtigste gebildete Produkte

Hydrolyse: Glycerin und Isostearinsäure

Umesterung: Neue Esterverbindungen, abhängig vom verwendeten Alkohol oder der Säure

Wissenschaftliche Forschungsanwendungen

Glyceryl-1,3-Isodistearat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Pharmazeutika: Fungiert als Hilfsstoff in Arzneimittelformulierungen, um die Stabilität und Freisetzung von Wirkstoffen zu verbessern.

Lebensmittelindustrie: Wird als Emulgator in verschiedenen Lebensmitteln verwendet, um die Textur und Haltbarkeit zu verbessern.

Biomedizinische Forschung: Wird auf seine potenziellen entzündungshemmenden Eigenschaften und seine Rolle in Arzneimittelfreisetzungssystemen untersucht.

Wirkmechanismus

Der Wirkmechanismus von Glyceryl-1,3-Isodistearat in seinen verschiedenen Anwendungen basiert hauptsächlich auf seiner Fähigkeit, stabile Emulsionen zu bilden, und seinen weichmachenden Eigenschaften. In Kosmetika hilft es, das Feuchtigkeitsgleichgewicht der Haut aufrechtzuerhalten, indem es eine schützende Barriere bildet. In Pharmazeutika verbessert es die Bioverfügbarkeit von Wirkstoffen, indem es ihre Löslichkeit und Stabilität erhöht .

Wirkmechanismus

The mechanism of action of glyceryl 1,3-isodistearate in its various applications is primarily based on its ability to form stable emulsions and its emollient properties. In cosmetics, it helps to maintain the moisture balance of the skin by forming a protective barrier. In pharmaceuticals, it enhances the bioavailability of active ingredients by improving their solubility and stability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Glyceryl-1,3-Distearat

- Glycerylmonostearat

- Glyceryltristearat

Einzigartigkeit

Glyceryl-1,3-Isodistearat ist einzigartig aufgrund seiner verzweigten Fettsäureketten, die im Vergleich zu linearen Fettsäureestern unterschiedliche physikalische und chemische Eigenschaften bieten. Diese Verzweigung führt zu einem niedrigeren Schmelzpunkt und einer verbesserten Verteilbarkeit, wodurch es besonders nützlich in kosmetischen Formulierungen ist .

Eigenschaften

CAS-Nummer |

607379-74-8 |

|---|---|

Molekularformel |

C39H76O5 |

Molekulargewicht |

625.0 g/mol |

IUPAC-Name |

[2-hydroxy-3-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate |

InChI |

InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-33-37(40)34-44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3 |

InChI-Schlüssel |

QUZMUKPGGYYUON-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)